molecular formula C8H11Cl2NO B1303821 3-Chloro-4-methoxybenzylamine hydrochloride CAS No. 41965-95-1

3-Chloro-4-methoxybenzylamine hydrochloride

Cat. No. B1303821
CAS RN: 41965-95-1
M. Wt: 208.08 g/mol
InChI Key: IKWWOZCEHOYKAO-UHFFFAOYSA-N
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Patent
US06326379B1

Procedure details

Chlorine gas was bubbled into 400 mL glacial acetic acid with stirring until the weight gained equaled 7% of the starting acetic acid. In a 2 L round bottom flask, 4-methoxybenzylamine hydrogen chloride (32.0 g, 0.18 mol) was suspended in 400 mL glacial acetic acid with vigorous stirring. The chlorine solution (1.5 eq Cl2) was added in rapid drops in 30 min at room temperature. The resulted suspension was stirred for another 20 min before N2 was bubbled in to remove Cl2 and HCl into a 6 N NaOH trap. The acetic acid was evaporated under reduced pressure to 100 mL. To this white slurry, diethyl ether (300 mL) was used to loosen the solid which was then filtered. The solid was resuspended with 50 mL acetic acid followed by the addition of 50 mL diethyl ether and filtration. This process was repeated twice. The white solid was transferred to a 1 L Erhlenmeyer flask and suspended in 400 mL THF. This suspension was heated to boiling for 10 min before filtration. The undissolved solid was filtered, and twice resuspended in boiling THF (100 mL) with filtration to afford the title compound (27.0 g, 71%) as a white solid. This material contained <2% starting material and <2% dichlorinated material.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][O:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][NH2:9])=[CH:6][CH:5]=1.ClCl.N#N>C(O)(=O)C>[ClH:1].[Cl:1][C:5]1[CH:6]=[C:7]([CH2:8][NH2:9])[CH:10]=[CH:11][C:4]=1[O:3][CH3:2] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
Cl.COC1=CC=C(CN)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring until the weight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Chlorine gas was bubbled into 400 mL glacial acetic acid
CUSTOM
Type
CUSTOM
Details
was bubbled in
CUSTOM
Type
CUSTOM
Details
to remove Cl2 and HCl into a 6 N NaOH trap
CUSTOM
Type
CUSTOM
Details
The acetic acid was evaporated under reduced pressure to 100 mL
FILTRATION
Type
FILTRATION
Details
was then filtered
ADDITION
Type
ADDITION
Details
followed by the addition of 50 mL diethyl ether and filtration
TEMPERATURE
Type
TEMPERATURE
Details
This suspension was heated
FILTRATION
Type
FILTRATION
Details
to boiling for 10 min before filtration
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The undissolved solid was filtered
FILTRATION
Type
FILTRATION
Details
with filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C=C(C=CC1OC)CN
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 144.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.